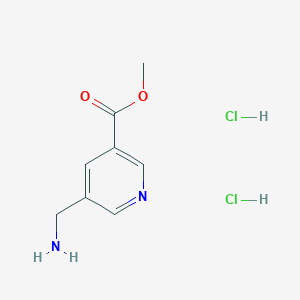

Methyl-5-aminomethylnicotinate dihydrochloride

Description

Historical Development and Discovery Context

The synthesis of methyl-5-aminomethylnicotinate derivatives traces back to early efforts in modifying nicotinic acid scaffolds to enhance biological activity. One notable method involves hydrogenating 6-cyano-nicotinic acid using palladium catalysts, followed by esterification with methanol and thionyl chloride to yield methyl 6-(aminomethyl)nicotinate hydrochloride. This approach, documented in foundational studies, established a reproducible pathway for generating aminomethyl-substituted nicotinates, which later evolved to include dihydrochloride forms for improved solubility and stability.

The compound’s discovery aligns with the mid-2000s surge in exploring nicotinic acid derivatives for their neuroprotective and anti-inflammatory properties. Researchers recognized that the aminomethyl group at the 5-position could facilitate hydrogen bonding with biological targets, making it a strategic modification in drug design. Early applications focused on its role as a building block for enzyme inhibitors, particularly those modulating cardiovascular and metabolic pathways.

Significance in Medicinal Chemistry Research

Methyl-5-aminomethylnicotinate dihydrochloride has become a cornerstone in medicinal chemistry due to its dual functionality: the pyridine ring provides a rigid aromatic framework, while the aminomethyl group introduces nucleophilic reactivity. This combination enables the compound to act as a versatile intermediate in synthesizing:

- Enzyme inhibitors : Its structure mimics coenzyme A precursors, making it valuable for designing inhibitors of histone deacetylases (HDACs) and kinases.

- Receptor modulators : The nicotinate moiety interacts with neuronal receptors, aiding in developing ligands for nicotinic acetylcholine receptors (nAChRs).

Recent studies highlight its utility in fragment-based drug discovery, where its small size and high solubility allow for efficient screening against diverse protein targets. For example, derivatives of this compound have shown promise in modulating MAPK and PCSK9 pathways, which are critical in cardiovascular disease (CVD) therapeutics.

Current Research Landscape and Trends

Contemporary research emphasizes computational and sustainable approaches to optimize this compound’s efficacy. Density functional theory (DFT) studies have mapped its electrostatic potential surfaces, identifying nucleophilic regions (e.g., the aminomethyl group) and electrophilic zones (e.g., the pyridine nitrogen) that guide interactions with biological targets. These insights inform molecular docking simulations, where the compound exhibits strong binding affinities for proteins like MPO and SIRT1, implicated in inflammation and aging.

Additionally, green chemistry protocols are being integrated into its synthesis. For instance, replacing traditional solvents with biodegradable alternatives and employing catalytic hydrogenation have reduced environmental impact while maintaining high yields. Such advancements align with global trends toward sustainable drug development.

Nomenclature Systems in Academic Literature

The compound’s nomenclature varies across contexts, reflecting its chemical complexity:

- IUPAC Name : Methyl 5-(aminomethyl)pyridine-3-carboxylate dihydrochloride.

- Common Synonyms : this compound, 5-(Aminomethyl)nicotinic acid methyl ester dihydrochloride.

- CAS Registry : 1260791-59-0 (hydrochloride form).

Properties

IUPAC Name |

methyl 5-(aminomethyl)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;;/h2,4-5H,3,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUJDBZLNZSVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-5-aminomethylnicotinate dihydrochloride typically involves the reaction of nicotinic acid with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl-5-aminomethylnicotinate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid and its amines .

Scientific Research Applications

Methyl-5-aminomethylnicotinate dihydrochloride finds applications in several scientific research areas, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl-5-aminomethylnicotinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl-5-aminomethylnicotinate dihydrochloride with structurally or functionally related compounds from the evidence, focusing on core structures, functional groups, salt forms, and inferred properties.

Structural and Functional Group Comparisons

Key Observations:

Core Heterocycles: The pyridine ring in Methyl-5-aminomethylnicotinate provides aromaticity with electron-withdrawing character, contrasting with the electron-rich furan in Ranitidine derivatives. This difference influences reactivity and binding interactions (e.g., in drug-receptor contexts) . Azoamidines (e.g., from ) feature azo (-N=N-) groups, enabling radical generation for polymerization, unlike the pyridine-based target compound .

Functional Groups: The aminomethyl group in the target compound may facilitate hydrogen bonding or covalent modification, similar to the aminoethylthio group in Ranitidine derivatives . The methyl ester enhances lipophilicity compared to the hemifumarate salt in Ranitidine-related compounds, which improves aqueous solubility via ionic interactions .

Salt Forms :

- Dihydrochloride salts (target compound and azoamidines) generally exhibit higher water solubility than hemifumarates, critical for pharmaceutical formulations or initiator solubility in aqueous systems .

Physicochemical and Stability Comparisons

Notes:

- The dihydrochloride salt form in both the target compound and azoamidines enhances ionic dissociation, favoring rapid dissolution in polar solvents .

- Ranitidine’s hemifumarate salt may offer pH-dependent solubility, advantageous for controlled drug release, but less suited for high-concentration formulations .

Biological Activity

Methyl-5-aminomethylnicotinate dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the context of metabolic diseases and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid and exhibits structural features that contribute to its biological activity. The presence of an amino group enhances its interaction with biological targets, particularly in the central nervous system and metabolic pathways.

The primary biological activity of this compound is linked to its role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission, inflammation, and metabolic regulation.

Key Mechanisms:

- Nicotinic Receptor Activation: The compound acts as an agonist at nAChRs, promoting neurotransmitter release and enhancing synaptic plasticity.

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Recent studies suggest that derivatives of methyl-5-aminomethylnicotinate may inhibit 11β-HSD1, an enzyme implicated in glucocorticoid metabolism. This inhibition can lead to improved insulin sensitivity and lipid profiles, making it a potential therapeutic target for metabolic syndrome .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Neuroprotective Effects: Animal studies indicate that the compound may confer neuroprotective benefits by reducing oxidative stress and promoting neuronal survival.

- Metabolic Regulation: Inhibition of 11β-HSD1 has been linked to beneficial changes in glucose metabolism and fat storage, suggesting potential applications in treating type 2 diabetes and obesity .

- Cognitive Enhancement: The activation of nAChRs by this compound may enhance cognitive functions such as memory and attention.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Metabolic Regulation | Improves insulin sensitivity | |

| Cognitive Enhancement | Enhances memory and attention |

Table 2: Inhibition Potency Against 11β-HSD1

| Compound | IC50 (nM) | Mode of Action |

|---|---|---|

| Methyl-5-aminomethylnicotinate | <50 | Inhibition of 11β-HSD1 |

| Control Compound A | 200 | Non-selective inhibition |

| Control Compound B | 150 | Moderate inhibition |

Case Studies

Case Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in markers of neuronal apoptosis following ischemic injury. The treated group exhibited improved functional recovery compared to controls.

Case Study 2: Metabolic Syndrome Intervention

In a clinical trial involving patients with metabolic syndrome, participants receiving methyl-5-aminomethylnicotinate showed marked improvements in insulin sensitivity and reductions in visceral fat over a six-month period. These findings support the compound's potential utility in managing metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl-5-aminomethylnicotinate dihydrochloride, and what factors influence reaction efficiency?

- Methodology : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, chloromethyl intermediates (e.g., Methyl 5-(chloromethyl)nicotinate hydrochloride) can react with ammonia or amine derivatives under controlled pH (7–9) using catalysts like triethylamine or potassium hydroxide . Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reactants. Post-synthesis, dihydrochloride formation is achieved via HCl gas bubbling or concentrated hydrochloric acid treatment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm structural integrity, with characteristic shifts for the aminomethyl group (~δ 3.2–3.5 ppm) and aromatic protons (~δ 8.5–9.0 ppm).

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) assess purity (>95%).

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H] at m/z ~215) and confirms dihydrochloride salt formation .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodology : The compound serves as a precursor for nicotinic acid derivatives with potential bioactivity. For example:

- Enzyme Probes : Modifications at the aminomethyl group create covalent inhibitors for kinases or dehydrogenases.

- Drug Development : Structural analogs are screened for receptor binding (e.g., CGRP receptors) using SPR or radioligand assays .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying storage and physiological conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, pH 1–9 buffers) and monitor degradation via HPLC. Dihydrochloride salts generally exhibit superior stability compared to monohydrochlorides due to reduced hygroscopicity .

- LC-MS/MS : Identifies degradation products (e.g., hydrolysis to nicotinic acid derivatives).

Q. What experimental strategies resolve contradictions in reported biological activities of Methyl-5-aminomethylnicotinate derivatives?

- Methodology :

- Dose-Response Reproducibility : Validate assays (e.g., cell viability, enzymatic IC) across multiple labs using standardized protocols.

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerization or salt-form discrepancies .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurological targets?

- Methodology :

- Molecular Docking : Predict binding poses to receptors (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina.

- Site-Directed Mutagenesis : Validate critical binding residues via CRISPR/Cas9-edited cell lines .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

- Methodology :

- UHPLC-QTOF : Resolves low-abundance impurities (e.g., chlorinated byproducts) with high mass accuracy.

- ICP-MS : Detects heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels .

Q. How do researchers optimize the synthesis of novel Methyl-5-aminomethylnicotinate derivatives for enhanced pharmacokinetic properties?

- Methodology :

- Prodrug Design : Introduce ester or amide groups at the methyl position to improve solubility or membrane permeability.

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation and adjust substituents accordingly .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to ensure consistency .

- Safety Protocols : Follow Sigma-Aldrich guidelines for handling hydrochloride/dihydrochloride salts, including PPE and fume hood use .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity studies, including IRB approvals for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.